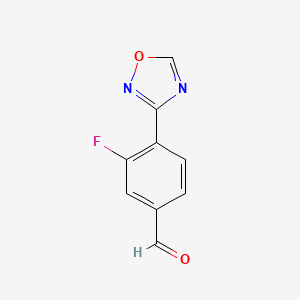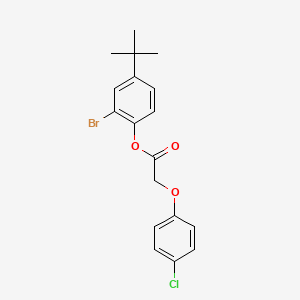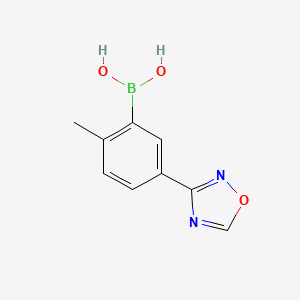![molecular formula C19H18N4O B12456596 6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12456596.png)
6-(Morpholin-4-ylmethyl)benzimidazo[1,2-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンは、窒素を含む複素環式化合物です。これは、様々な生物活性を示すことが知られているベンゾイミダゾ[1,2-c]キナゾリンの誘導体です。
準備方法
合成経路と反応条件
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つには、酸性または塩基性条件下で、2-(2-アミノフェニル)ベンゾイミダゾールと適切なアルデヒドまたはケトンをシクロ縮合させる方法があります。 この反応は、しばしば銅やパラジウムなどの遷移金属によって触媒されます .
工業的生産方法
この化合物の工業的生産方法には、反応速度と収率を向上させるために、マイクロ波支援合成の使用が含まれる場合があります。 この方法は、反応時間とエネルギー消費を削減することにより、効率的で環境に優しいことが示されています .
化学反応の分析
反応の種類
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: 塩基性または酸性条件下での様々な求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって、追加の酸素含有官能基を持つキナゾリン誘導体が得られる場合があり、還元によって、より飽和した類似体が生成される場合があります。
科学的研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 様々な細菌や真菌株に対する抗菌作用が調べられています.
作用機序
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 これは、炭水化物代謝に関与するα-グルコシダーゼなどの酵素を阻害することが知られています . さらに、DNA合成と修復機構を妨害し、がん細胞の増殖を阻害する可能性があります .
類似化合物との比較
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンは、以下のような他の類似化合物と比較することができます。
ベンゾイミダゾ[1,2-c]キナゾリン: 幅広い生物活性を示すことが知られている親化合物。
ピリミド[1,2-a]ベンゾイミダゾール: これらの化合物は、構造的に類似しており、抗ウイルス作用と抗菌作用を示します.
6-ヘプチル-5,6-ジヒドロベンゾ[4,5]イミダゾ[1,2-c]キナゾリン: 顕著な抗酸化作用と抗菌作用を示す誘導体.
6-(モルホリン-4-イルメチル)ベンゾイミダゾ[1,2-c]キナゾリンの独自性は、モルホリン部分にあります。モルホリン部分は、この化合物の溶解性とバイオアベイラビリティを高め、薬物開発にとって有望な候補となっています。
特性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)morpholine |
InChI |
InChI=1S/C19H18N4O/c1-2-6-15-14(5-1)19-21-16-7-3-4-8-17(16)23(19)18(20-15)13-22-9-11-24-12-10-22/h1-8H,9-13H2 |
InChIキー |
AVMOXRBLEWHGTH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)

![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)
![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)

amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12456565.png)
![4-[(E)-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}methyl]-2-methoxyphenyl acetate](/img/structure/B12456568.png)
![[3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B12456572.png)
![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
